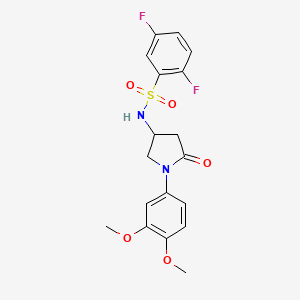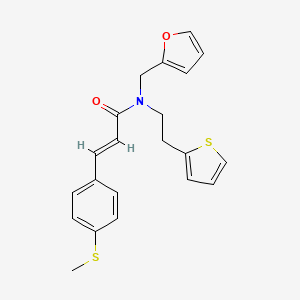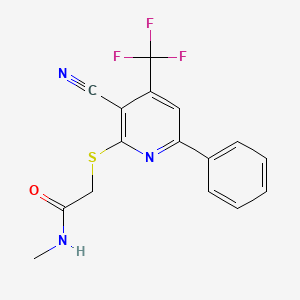
2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a phenyl ring, and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with the desired substituents. This can be achieved through a series of condensation reactions starting from simple aromatic precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound under mild conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used for hydrogenation reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the cyano group.
Functionalized Aromatics: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-ethylacetamide
- 2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-propylacetamide
Uniqueness
Compared to similar compounds, 2-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide exhibits unique properties due to the presence of the methyl group on the acetamide moiety. This subtle difference can significantly impact its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in drug development and material science.
Propiedades
IUPAC Name |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-21-14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(22-15)10-5-3-2-4-6-10/h2-7H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXDOMBVPPKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2459564.png)
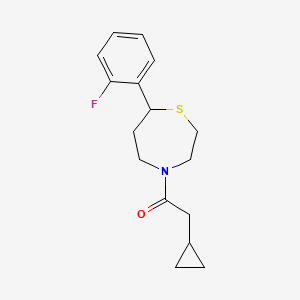
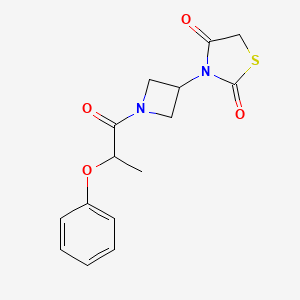
![ethyl 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)
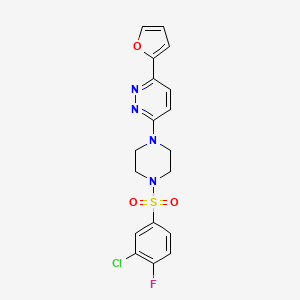

![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)

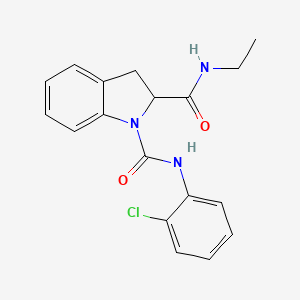
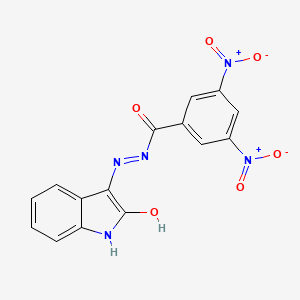
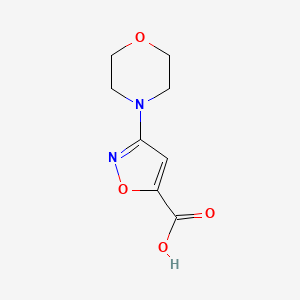
![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)
